molecular formula C12H16N2O3S B2717971 Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421441-19-1

Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2717971
CAS No.: 1421441-19-1
M. Wt: 268.33
InChI Key: GMPBZVYYFIRWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a tetrahydrothienopyridine derivative characterized by a fused thiophene-pyridine bicyclic core. Key structural features include:

  • A methyl carboxylate group at the 4-position.
  • An ethylcarbamoyl substituent at the 5-position.

This compound belongs to a class of molecules explored for antiplatelet activity, particularly as adenosine diphosphate (ADP) receptor antagonists.

Properties

IUPAC Name

methyl 5-(ethylcarbamoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-13-12(16)14-6-4-9-8(5-7-18-9)10(14)11(15)17-2/h5,7,10H,3-4,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBZVYYFIRWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C(C1C(=O)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyridine ring system.

    Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group can be introduced via nucleophilic substitution reactions using ethyl isocyanate or ethyl carbamate as reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl isocyanate or ethyl carbamate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has been explored for its potential as an antimicrobial agent. Its structure suggests the ability to interact with bacterial cell membranes or metabolic pathways, potentially leading to the development of new antibiotics targeting resistant strains of bacteria .
  • Anticancer Activity
    • Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that related tetrahydrothieno-pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and inhibition of specific signaling pathways involved in cell proliferation .
  • Neuropharmacology
    • There is growing interest in the neuroprotective effects of thieno-pyridine derivatives. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available precursors such as ethyl carbamate and appropriate thiophene derivatives.
  • Key Reactions :
    • Cyclization : The formation of the thieno-pyridine core is achieved through cyclization reactions involving nucleophilic substitutions.
    • Esters Formation : The carboxylate group is introduced via esterification reactions under acidic conditions.
  • Characterization Techniques :
    • The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structural analogs demonstrated that modifications in the ethylcarbamoyl group significantly influenced antimicrobial activity against Gram-positive bacteria. The results indicated a promising lead compound for further development into a novel antibiotic .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. Mechanistic studies suggested that these compounds could disrupt mitochondrial function leading to increased apoptosis rates in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-c]pyridine Family

The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with variations at the 4- and 5-positions influencing pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents Molecular Weight Key Features Pharmacological Activity Source
Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate 4-COOCH₃, 5-NHCOC₂H₅ 282.35 g/mol Ethylcarbamoyl group enhances hydrogen bonding potential; methyl ester improves lipophilicity. Limited published data; hypothesized antiplatelet activity based on structural class. Discontinued (CymitQuimica)
Ticlopidine 5-(2-chlorophenylmethyl) 263.8 g/mol Approved antiplatelet drug; inhibits ADP-induced platelet aggregation. IC₅₀ ~0.1 μM in vitro; superior to aspirin in specific indications. Clarke’s Analysis of Drugs and Poisons
Prasugrel derivatives (e.g., Desacetyl prasugrel diastereomers) 5-cyclopropyl-2-oxo-arylalkyl, 2-acetate 409.90 g/mol (HCl salt) Bulkier substituents enhance receptor affinity; acetate group acts as a prodrug. Potent P2Y₁₂ inhibition; used in acute coronary syndromes. Pharmacopeial Forum
Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate 4-COO-tBu 255.35 g/mol Tert-butyl ester increases steric bulk and metabolic stability. Intermediate in synthesizing active metabolites. CymitQuimica
Compound C1 (from Zhou et al.) 5-propionamido, 4-carboxylate ~280 g/mol (estimated) Propionamido group optimizes hydrogen bonding. Superior antiplatelet activity to ticlopidine in rat models. Zhou et al. (2011)

Pharmacological Activity and Mechanism

  • Ticlopidine: The benchmark compound in this class, with a 2-chlorophenylmethyl group at the 5-position, directly inhibits ADP binding to P2Y₁₂ receptors.
  • Prasugrel Derivatives: Feature cyclopropyl and fluorophenyl groups, enhancing receptor affinity and metabolic activation. For example, 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride (CAS 389574-19-0) has rapid onset and higher potency than clopidogrel .
  • Methyl 5-(ethylcarbamoyl)-... : The ethylcarbamoyl group may balance lipophilicity and hydrogen bonding, but its discontinued status suggests challenges in efficacy or stability compared to prasugrel-like compounds .

Physicochemical and ADME Properties

  • Lipophilicity : Methyl esters (e.g., target compound) are more lipophilic than carboxylate salts, influencing membrane permeability.
  • Metabolism: Ticlopidine undergoes hepatic activation via CYP2C19, whereas prasugrel derivatives are pre-activated prodrugs.

Biological Activity

Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H16N2O2SC_{12}H_{16}N_2O_2S
  • Molecular Weight : 252.33 g/mol

The structure features a thieno-pyridine core with an ethylcarbamoyl group and a methyl ester, which may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit significant antimicrobial activity. Specifically, this compound has been shown to be effective against various bacterial strains, including those responsible for mycobacterial infections such as tuberculosis. A study demonstrated that compounds within this class could inhibit the growth of Mycobacterium tuberculosis in vitro .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The binding affinity to specific bacterial receptors has been highlighted as a crucial factor in its efficacy .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis ranging from 0.5 to 2 µg/mL. This suggests strong potential as an anti-tuberculosis agent .
  • Animal Models : In murine models of infection, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. These findings support its potential use in therapeutic contexts .

Comparative Analysis of Biological Activity

Compound NameAntimicrobial Activity (MIC)Target PathogenReference
This compound0.5 - 2 µg/mLMycobacterium tuberculosis
Other Tetrahydrothieno DerivativesVaries (higher than above)Various bacteria

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to establish comprehensive safety data regarding long-term use and potential side effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate?

A multi-step synthetic approach is commonly employed. For analogous thieno-pyridine derivatives, palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) is used to introduce aryl/alkylamine groups at specific positions . Ultrasound-assisted synthesis can enhance reaction efficiency for similar scaffolds by improving mixing and reducing reaction time . Key intermediates, such as ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, are synthesized via cyclocondensation of acetylated thiophenes with acrylate derivatives and amines . Post-synthetic modifications, such as carbamoylation, are performed using ethyl isocyanate or activated carbonyl reagents.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Single-crystal X-ray diffraction to confirm molecular geometry and stereochemistry, as demonstrated for ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mean C–C bond length: 0.004 Å; R factor: 0.045) .
  • Spectroscopic techniques :
    • IR spectroscopy to identify functional groups (e.g., C=O at ~1646 cm⁻¹, NH at ~3237 cm⁻¹) .
    • ¹H-NMR for structural elucidation (e.g., δ 0.95–1.02 ppm for CH₃ groups, δ 6.80–6.88 ppm for aromatic protons) .
  • Melting point determination to assess purity .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in tightly sealed containers at room temperature in a dry, well-ventilated area .
  • Spill management : Collect spillage via vacuuming or sweeping; avoid dust generation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with target proteins (e.g., fungal cytochrome P450 enzymes for antifungal activity prediction) .
  • ADMET prediction : Software such as FAF-Drugs2 evaluates absorption, distribution, metabolism, excretion, and toxicity. Parameters like LogP (lipophilicity) and polar surface area (PSA) are critical for predicting blood-brain barrier penetration .
  • QSAR models : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity trends .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with NMR/IR data to confirm bond lengths and angles. For example, discrepancies in NH proton chemical shifts may arise from dynamic effects, which can be resolved via variable-temperature NMR .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy when elemental analysis conflicts with spectroscopic data .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enhance amination efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitro group reduction steps .
  • Microwave/ultrasound assistance : Accelerate reaction kinetics for time-sensitive steps .

Q. How is stereochemical purity assessed in derivatives of this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .
  • Circular dichroism (CD) : Confirm absolute configuration for optically active derivatives .
  • X-ray crystallography : Definitive method to assign stereochemistry, as seen in ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate studies .

Methodological Considerations

  • Data reproducibility : Replicate reactions ≥3 times and report standard deviations for yields .
  • Crystallographic refinement : Use SHELX programs for high-resolution data (e.g., SHELXL for small molecules; SHELXE for experimental phasing in macromolecules) .
  • Troubleshooting solubility issues : Employ co-solvents (e.g., DMSO-water mixtures) for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.